Cas no 913836-15-4 ((6-Chloro-2-methylpyridin-3-yl)boronic acid)

(6-Chloro-2-methylpyridin-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its pyridine scaffold, coupled with the chloro and methyl substituents, enhances reactivity and selectivity in palladium-catalyzed transformations. The boronic acid functional group facilitates efficient coupling with aryl or vinyl halides, making it valuable in pharmaceutical and agrochemical intermediate synthesis. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its structural features allow for further functionalization, enabling the construction of complex heterocyclic frameworks. This reagent is particularly useful in medicinal chemistry for the development of bioactive molecules.
(6-Chloro-2-methylpyridin-3-yl)boronic acid structure
913836-15-4 structure
Product Name:(6-Chloro-2-methylpyridin-3-yl)boronic acid
CAS No:913836-15-4
MF:C6H7BClNO2
MW:171.389280557632
MDL:MFCD07368875
CID:802890
PubChem ID:44119152
Update Time:2025-11-01

(6-Chloro-2-methylpyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (6-Chloro-2-methylpyridin-3-yl)boronic acid
    • 6-Chloro-2-methylpyridine-3-boronic acid
    • 6-Chloro-2-methylpyridine-3-boronic
    • 6-chloro-2-methylpyridin-3-ylboronic acid
    • Boronicacid, B-(6-chloro-2-methyl-3-pyridinyl)-
    • 6-CHLORO-2-METHYL-3-PYRIDINEBORONIC ACID
    • 6-CHLORO-2-PICOLINE-3-BORONIC ACID
    • 6-Chloro-2-methylpyridine-3-boronicacid
    • PubChem1735
    • KSC486I0R
    • WEKRUIAZOLIAOG-UHFFFAOYSA-N
    • OR3622
    • BBL101893
    • STL
    • B-(6-Chloro-2-methyl-3-pyridinyl)boronic acid (ACI)
    • Boronic acid, (6-chloro-2-methyl-3-pyridinyl)- (9CI)
    • AB32129
    • b-(6-chloro-2-methyl-3-pyridinyl)boronic acid
    • C6H7BClNO2
    • 6-CHLORO-2-METHYLPYRIDIN-3-YLBORON
    • AKOS006223170
    • 6-Chloro-2-picoline-3-boronicacid
    • EN300-7386149
    • MFCD07368875
    • boronic acid, b-(6-chloro-2-methyl-3-pyridinyl)-
    • N12260
    • AC-33492
    • (6-CHLORO-2-METHYL-3-PYRIDYL)BORONIC ACID
    • DTXSID40657052
    • CS-W017650
    • J-501658
    • SCHEMBL1937542
    • STL555690
    • AS-55252
    • SY022316
    • 913836-15-4
    • MDL: MFCD07368875
    • Inchi: 1S/C6H7BClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3
    • InChI Key: WEKRUIAZOLIAOG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(B(O)O)=C(C)N=1

Computed Properties

  • Exact Mass: 171.02600
  • Monoisotopic Mass: 171.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4

Experimental Properties

  • Density: 1.34
  • Melting Point: 154-156
  • Boiling Point: 336.6℃/760mmHg
  • Flash Point: 157.4°C
  • Refractive Index: 1.55
  • PSA: 53.35000
  • LogP: -0.27680

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(6-Chloro-2-methylpyridin-3-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:913836-15-4)(6-Chloro-2-methylpyridin-3-yl)boronic acid
Order Number:A10868
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):216.0
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(6-Chloro-2-methylpyridin-3-yl)boronic acid Related Literature

Additional information on (6-Chloro-2-methylpyridin-3-yl)boronic acid

Introduction to (6-Chloro-2-methylpyridin-3-yl)boronic Acid (CAS No. 913836-15-4)

(6-Chloro-2-methylpyridin-3-yl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 913836-15-4, this compound represents a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural properties, characterized by a boronic acid functional group attached to a chlorinated and methylated pyridine ring, make it a valuable building block for the development of innovative therapeutic agents.

The boronic acid moiety in (6-Chloro-2-methylpyridin-3-yl)boronic acid is particularly noteworthy due to its reactivity and compatibility with Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The chloro and methyl substituents on the pyridine ring further enhance its utility by providing handles for further functionalization, making it an indispensable tool in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for their potential applications in drug discovery. The pyridine scaffold is well-documented for its role in medicinal chemistry, often serving as a core structure in biologically active compounds. The incorporation of chlorine and methyl groups into this framework not only improves the compound's solubility and stability but also modulates its electronic properties, which are critical for binding to biological targets.

One of the most compelling aspects of (6-Chloro-2-methylpyridin-3-yl)boronic acid is its versatility in synthetic applications. Researchers have leveraged this compound to develop new methodologies for constructing complex molecular architectures. For instance, its use in the synthesis of heterocyclic compounds has opened up new avenues for exploring pharmacophores that could lead to the discovery of next-generation drugs.

The pharmaceutical industry has been particularly keen on exploring boronic acid derivatives due to their reported bioactivity across various therapeutic areas. Studies have demonstrated that boronic acids can interact with enzymes and receptors in unique ways, often leading to potent and selective interactions. This has spurred interest in using (6-Chloro-2-methylpyridin-3-yl)boronic acid as a starting material for designing inhibitors targeting key disease-related pathways.

Recent advancements in computational chemistry have further enhanced the utility of this compound. By employing molecular modeling techniques, researchers can predict how modifications to the pyridine ring will affect the compound's binding affinity and pharmacokinetic properties. This predictive power has been instrumental in guiding synthetic efforts towards more effective drug candidates.

The synthesis of (6-Chloro-2-methylpyridin-3-yl)boronic acid itself is a testament to the progress made in synthetic organic chemistry. Modern techniques allow for its preparation with high yields and purity, ensuring that researchers have access to high-quality starting materials for their investigations. This reliability is crucial for conducting rigorous studies and translating laboratory findings into clinical applications.

The role of this compound extends beyond academic research; it also holds promise for industrial applications. Companies specializing in fine chemicals have recognized its value and have started incorporating it into their product portfolios. This trend underscores the growing recognition of boronic acids as essential components in drug development pipelines.

In conclusion, (6-Chloro-2-methylpyridin-3-yl)boronic acid (CAS No. 913836-15-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with its reactivity and synthetic versatility, make it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications for boronic acid derivatives, this compound is poised to play a pivotal role in the discovery and development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:913836-15-4)(6-Chloro-2-methylpyridin-3-yl)boronic acid
A10868
Purity:99%
Quantity:25g
Price ($):216.0
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